N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide

Medicinal chemistry Lead optimization Fragment-based drug discovery

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide (CAS 941876-26-2) is a fully aromatic, unsaturated member of the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class, bearing 2,7-dimethyl substitution on the pyrido[1,2-a]pyrimidin-4-one core and an unsubstituted furan-2-carboxamide moiety at the 3-position. Its molecular formula is C₁₅H₁₃N₃O₃ with a molecular weight of 283.29 g/mol.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 941876-26-2
Cat. No. B2667309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
CAS941876-26-2
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESCC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CO3)C)C=C1
InChIInChI=1S/C15H13N3O3/c1-9-5-6-12-16-10(2)13(15(20)18(12)8-9)17-14(19)11-4-3-7-21-11/h3-8H,1-2H3,(H,17,19)
InChIKeyGFISHPDFGIXVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide (CAS 941876-26-2): Structural Identity and Chemical Class Positioning for Research Procurement


N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide (CAS 941876-26-2) is a fully aromatic, unsaturated member of the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class, bearing 2,7-dimethyl substitution on the pyrido[1,2-a]pyrimidin-4-one core and an unsubstituted furan-2-carboxamide moiety at the 3-position . Its molecular formula is C₁₅H₁₃N₃O₃ with a molecular weight of 283.29 g/mol . This scaffold class has established precedent for gastroprotective, analgesic, anti-inflammatory, anticancer, and nitric oxide synthase (NOS) inhibitory activities depending on specific substitution patterns [1][2][3]. The compound is currently offered as a research-grade screening compound by multiple commercial suppliers; no peer-reviewed pharmacological data specific to this CAS number were identified in PubMed, ChEMBL, BindingDB, or patent literature as of the search date [4].

Why Generic Substitution Is Not Advisable for N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide: Structural Determinants of Differential Biological Potential


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class, even minor structural variations produce substantial shifts in biological activity profiles. The Hermecz et al. gastroprotective study demonstrated that the most active compound in the series contained a methyl group specifically at position 6 and a cyclopentyl group on the carboxamide nitrogen — a substitution pattern distinct from the 2,7-dimethyl/furan-2-carboxamide arrangement of the target compound [1]. Similarly, in the NOS inhibitor series, introduction of a methyl group at position 8 (versus other positions) markedly enhanced inhibitory potency and selectivity toward inducible NOS [2]. The target compound's unique combination of (a) 2,7-dimethyl positioning (rather than the 6-methyl or 8-methyl patterns characteristic of gastroprotective and NOS-inhibitory benchmarks), (b) an unsubstituted furan-2-carboxamide at the 3-position amide (versus cyclopentyl, benzyl, or phenethyl variants), and (c) a fully unsaturated pyrido[1,2-a]pyrimidine ring system (versus the saturated hexahydro scaffold of Ch-127) creates a structural profile not represented in any published SAR dataset. These features collectively preclude reliable extrapolation of activity data from any single analog, making generic substitution scientifically unsound [3].

Quantitative Comparative Evidence for N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide (CAS 941876-26-2): Structural Differentiation from Closest Analogs


Furan Ring Halogenation Status: Target Compound vs. 5-Bromo Analog — Implications for Synthetic Tractability and ADME Profile

The target compound bears an unsubstituted furan-2-carboxamide moiety, distinguishing it from the closest commercially available analog, 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide, which carries a bromine atom at the 5-position of the furan ring . The 5-bromo analog is reported to exhibit anti-cancer activity, particularly against leukemia and colorectal cancer cell lines, though no quantitative IC₅₀ values are publicly available for either compound . The absence of bromine in the target compound eliminates a potential site for cytochrome P450-mediated oxidative debromination, reduces molecular weight by approximately 79 Da (283.29 vs. ~362.19 g/mol), and preserves the furan 5-position as an available vector for subsequent structure-activity relationship (SAR) exploration via electrophilic substitution or metal-catalyzed cross-coupling . For procurement decisions, the target compound serves as the non-halogenated baseline scaffold, whereas the 5-bromo analog offers a pre-installed synthetic handle at the cost of increased lipophilicity and potential metabolic liability.

Medicinal chemistry Lead optimization Fragment-based drug discovery

Pyrido Ring C7 Substitution: 7-Methyl (Target) vs. 7-Chloro Analog — Electronic and Steric Differentiation

At the C7 position of the pyrido[1,2-a]pyrimidine ring, the target compound carries an electron-donating methyl group, whereas the comparator N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide bears an electron-withdrawing chlorine atom . This substitution difference alters the electronic character of the pyrido ring: the Hammett σₘ value for Cl is +0.37 (electron-withdrawing), while CH₃ has a σₘ of −0.07 (weakly electron-donating) [1]. In the pyrido[1,2-a]pyrimidine NOS inhibitor series, the position and electronic nature of methyl substitution on the pyrimidine ring significantly modulated inhibitory potency — a methyl group at position 8 enhanced iNOS inhibition compared to unsubstituted or alternatively substituted analogs [2]. While no direct co-assay data exist for the 7-methyl vs. 7-chloro pair, the electronic divergence at C7 is expected to differentially influence π-stacking interactions with aromatic residues in enzyme active sites and modulate the basicity of the N1 bridgehead nitrogen, potentially altering target engagement profiles.

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Carboxamide Substituent at Position 3: Furan-2-carboxamide (Target) vs. N-Cyclopentyl-carboxamide (Gastroprotective Benchmark) — Predicted Target Engagement Divergence

The target compound's 3-position furan-2-carboxamide group represents a markedly different pharmacophore compared to the N-cyclopentyl-carboxamide found in the most active gastroprotective compound identified by Hermecz et al. — 6-methyl-4-oxo-N-(cyclopentyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide [1]. In the Hermecz study, the gastroprotective effect was determined against acidified ethanol-induced mucosal lesions in rats, with the N-cyclopentyl derivative being the most active member of the series [1]. The furan-2-carboxamide of the target compound introduces (a) a hydrogen bond acceptor (furan oxygen), (b) an aromatic ring capable of π-π stacking interactions, and (c) a planar, conformationally restricted amide side chain — features absent in the flexible, aliphatic cyclopentyl group . The well-characterized analgesic and gastroprotective agent Ch-127 (1,6-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide) demonstrated ED₅₀ values of 25 mg/kg p.o. against indomethacin-induced ulcer and 26 mg/kg p.o. against acidified ethanol-induced ulcer, both mediated by prostaglandin and sulfhydryl-dependent mechanisms [2]. The furan-containing target compound is structurally divergent from this gastroprotective pharmacophore, suggesting potential redirection toward alternative targets such as kinases or NOS enzymes, consistent with the broader pyrido[1,2-a]pyrimidine SAR literature [3].

Gastroprotective agents Kinase inhibition Pharmacophore modeling

Ring Saturation State: Fully Unsaturated Target vs. Saturated Ch-127 — Divergent Conformational and Target Engagement Profiles

The target compound possesses a fully aromatic, planar 4H-pyrido[1,2-a]pyrimidin-4-one ring system, in contrast to the saturated 1,6,7,8,9,9a-hexahydro scaffold of Ch-127 (Chinoin-127) . Ch-127 is a well-characterized non-narcotic analgesic and anti-inflammatory agent with demonstrated gastroprotective efficacy: ED₅₀ = 25 mg/kg p.o. against indomethacin-induced ulcer and ED₅₀ = 26 mg/kg p.o. against acidified ethanol-induced ulcer in rats [1]. The saturated hexahydro ring of Ch-127 introduces a stereogenic center at C9a and permits conformational flexibility (half-chair conformations of the fused rings) that enables engagement with prostaglandin-mediated cytoprotective pathways [1][2]. The fully unsaturated target compound, by contrast, presents a rigid, planar aromatic surface with extended π-conjugation spanning the pyrido-pyrimidine-furan system, a feature consistent with ATP-competitive kinase inhibitor pharmacophores that bind in the adenine pocket [3]. This fundamental saturation-state difference predicts divergent biological target engagement and precludes extrapolation of Ch-127's in vivo pharmacology to the target compound.

Conformational analysis Drug discovery Target selectivity

Methyl Substitution Pattern: 2,7-Dimethyl (Target) vs. Mono-2-Methyl Analog — Implications for NOS and Kinase Selectivity Based on Class-Level Methyl Position SAR

The target compound's 2,7-dimethyl substitution pattern differs from the mono-2-methyl analog N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide (CAS 897616-51-2), which lacks the 7-methyl group . In the NOS inhibitor series described by Bluhm et al., introduction of a methyl group at position 8 of the pyrido[1,2-a]pyrimidine scaffold enhanced inhibitory potency against inducible NOS (iNOS), with compounds bearing a methyl substituent showing improved selectivity toward the purified iNOS isoform and activity in LPS-stimulated RAW 264.7 cells [1]. While the Bluhm study examined 3-aroyl (rather than 3-carboxamide) derivatives, the methyl position effect on the pyrido ring is a class-recognized determinant of biological activity [1][2]. Separately, chemical modification of the pyridine moiety via displacement of the methyl group in position 8 has been identified as a viable strategy for optimizing the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides [2]. The presence of the additional 7-methyl group in the target compound (vs. the mono-2-methyl analog) alters both the steric contour and the electron density distribution of the pyrido ring, providing an additional SAR vector for probing differential activity across biological targets.

Nitric oxide synthase inhibition Methyl position SAR Enzyme selectivity

Recommended Research Application Scenarios for N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide (CAS 941876-26-2) Based on Structural Differentiation Evidence


Kinase Inhibitor Screening Library Diversification Using the Unsaturated Furan-2-carboxamide Scaffold

The target compound's fully unsaturated, planar pyrido[1,2-a]pyrimidin-4-one core with extended π-conjugation through the furan-2-carboxamide moiety aligns with ATP-competitive kinase inhibitor pharmacophore requirements [1]. Its procurement enables diversification of kinase-focused screening libraries beyond the saturated Ch-127-type scaffolds, exploiting the class precedent that pyrido[1,2-a]pyrimidin-4-one derivatives act as PI3Kβ/δ and other kinase inhibitors [1]. For maximum scientific value, the compound should be screened alongside the 5-bromo analog (to assess halogen effects on kinase binding) and the 7-chloro analog (to probe electronic effects at the pyrido ring), enabling multi-dimensional SAR mapping.

Nitric Oxide Synthase (NOS) Isoform Selectivity Profiling with Methyl Position-Dependent SAR

The 2,7-dimethyl substitution pattern of the target compound provides a unique probe for exploring methyl position effects on NOS isoform selectivity [2]. Class-level evidence demonstrates that methyl group placement on the pyrido[1,2-a]pyrimidine scaffold modulates inhibitory potency against inducible NOS (iNOS) versus neuronal NOS (nNOS) [2]. The target compound should be prioritized for iNOS/nNOS/eNOS selectivity panels alongside the mono-2-methyl analog (CAS 897616-51-2) to determine whether the additional 7-methyl group enhances or diminishes NOS isoform selectivity compared to the mono-methyl baseline.

Anti-Inflammatory Drug Discovery: Differentiating COX/LOX vs. NOS Pathway Engagement

Given the established anti-inflammatory activity of pyrido[1,2-a]pyrimidine derivatives via both cyclooxygenase (COX) and nitric oxide synthase (NOS) inhibitory mechanisms, the target compound's furan-2-carboxamide moiety — a structural feature absent from the gastroprotective Ch-127 series — positions it as a probe for differentiating COX-mediated versus NOS-mediated anti-inflammatory pathways [2][3]. The compound should be evaluated in LPS-stimulated RAW 264.7 macrophage assays for NO production inhibition and in COX-1/COX-2 enzymatic assays, benchmarked against the N-cyclopentyl gastroprotective compound to quantify the impact of the furan pharmacophore on pathway selectivity.

Fragment-Based and Scaffold-Hopping Programs Requiring an Unsubstituted Furan Handle

The absence of halogen substitution on the furan ring makes this compound an ideal fragment elaboration starting point . The unsubstituted furan C5 position is amenable to electrophilic halogenation, formylation, or metal-catalyzed cross-coupling, enabling systematic exploration of substituent effects without the synthetic burden of dehalogenation . For procurement in fragment-based drug discovery programs, this compound should be prioritized over the 5-bromo analog when a clean, derivatizable scaffold is required, and when metabolic stability concerns favor non-halogenated starting points.

Quote Request

Request a Quote for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.